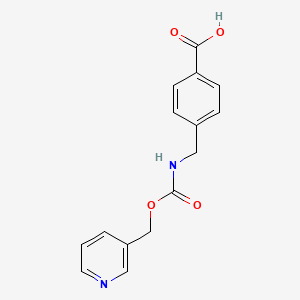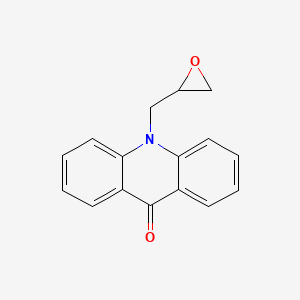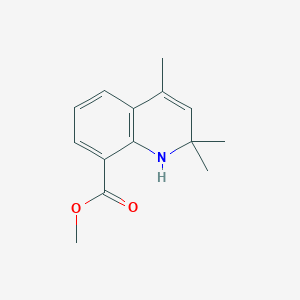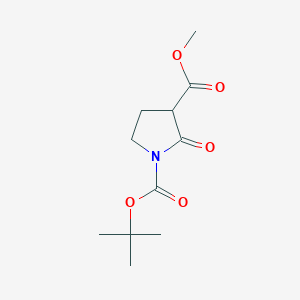
1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate
Übersicht
Beschreibung
“1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 431079-79-7 . It has a molecular weight of 243.26 . The IUPAC name for this compound is 1-tert-butyl 3-methyl 2-oxo-1,3-pyrrolidinedicarboxylate . The compound is typically in the form of a low melting solid .
Molecular Structure Analysis
The InChI code for “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate” is 1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-5-7(8(12)13)9(14)16-4/h7H,5-6H2,1-4H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate” is typically in the form of a low melting solid . More specific physical and chemical properties were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies and Interactions
1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate and its analogues have been studied for their supramolecular assembly and interactions. A study by Samipillai et al. (2016) analyzed the crystal structures of several 3-oxopyrrolidine analogues, highlighting the role of weak interactions like CH⋯O/CH⋯π in controlling molecular conformation and constructing diverse supramolecular assemblies. The study provided insights into how these oxopyrrolidine scaffolds form intricate supramolecular structures even without a hydrogen bond donor-acceptor system, emphasizing the importance of bulky substitutions in their structural formation (Samipillai et al., 2016).
Asymmetric Synthesis and Nociceptin Antagonists
In another research area, the compound has been utilized in the asymmetric synthesis of intermediates for nociceptin antagonists. Jona et al. (2009) developed an efficient method for synthesizing 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a key intermediate in nociceptin antagonist synthesis. This method involves diastereoselective reduction and isomerization steps, demonstrating the compound's utility in producing pharmacologically relevant structures (Jona et al., 2009).
Synthesis of Pyroglutamic Acids
Furthermore, the compound has been used in the synthesis of pyroglutamic acids. Svete et al. (2010) conducted a parallel solution-phase synthesis of a library of N(4')-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. This research highlights the compound's versatility in synthesizing a range of chemical structures with potential biological activities (Svete et al., 2010).
Drug Metabolism Studies
The tert-butyl group in similar compounds has also been a subject of study in drug metabolism. Prakash et al. (2008) investigated the metabolism of CP-533,536, containing a tert-butyl group, in human liver microsomes. This study is significant for understanding how tert-butyl groups in drug molecules are metabolized in the human body (Prakash et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-5-7(8(12)13)9(14)16-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMPBYLSASWADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462697 | |
| Record name | 1-tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |
CAS RN |
431079-79-7 | |
| Record name | 1-tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





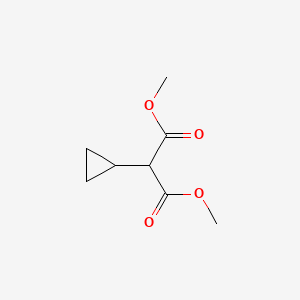
![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)

